molecular formula C20H13FN4O2S B11590521 (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11590521
M. Wt: 392.4 g/mol
InChI Key: XATZLWURUOBSQN-NXVVXOECSA-N
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Description

(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring a fused thiazolo-triazol core conjugated with an indol-2-one scaffold. Key structural attributes include:

  • Z-configuration: The stereochemistry at the 3-position ensures a planar arrangement of the thiazolo-triazol and indole moieties, critical for π-π stacking interactions .
  • Substituents: A 4-fluorophenyl group at the 2-position of the thiazolo-triazol ring and an ethyl group at the 1-position of the indole ring. The fluorine atom enhances electronegativity and influences intermolecular interactions .

This compound’s structural complexity makes it a candidate for pharmaceutical and materials science applications, particularly in kinase inhibition or photodynamic therapies.

Properties

Molecular Formula

C20H13FN4O2S

Molecular Weight

392.4 g/mol

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H13FN4O2S/c1-2-24-14-6-4-3-5-13(14)15(18(24)26)16-19(27)25-20(28-16)22-17(23-25)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3/b16-15-

InChI Key

XATZLWURUOBSQN-NXVVXOECSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole ring and the subsequent attachment of the indole and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize efficiency. Techniques such as continuous flow synthesis and green chemistry principles could be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial and anticancer activities. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the indole and triazole frameworks. For instance:

  • A study demonstrated that derivatives of 1,2,4-triazoles showed cytotoxic effects against various cancer cell lines including HT29 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.47 to 1.4 µM .
  • The compound has been evaluated for its ability to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, which is often targeted in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been extensively researched:

  • Compounds featuring the thiazole ring system have been shown to possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
  • The dual action against microbial pathogens and cancer cells makes this compound a candidate for further development in pharmacology .

Synthesis and Characterization

The synthesis of (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves:

  • Formation of Indole Derivatives : Starting with appropriate indole precursors.
  • Cyclization Reactions : Utilizing thiazole and triazole forming agents to create the fused ring system.
  • Characterization Techniques : Employing NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In vitro studies assessed the efficacy of a series of triazole derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly impacted the cytotoxicity profiles. Specifically, compounds with electron-withdrawing groups displayed enhanced activity compared to those with electron-donating groups .

Case Study 2: Antimicrobial Screening

A comprehensive screening of synthesized thiazole derivatives revealed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring were crucial for enhancing antibacterial potency .

Mechanism of Action

The mechanism of action of (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Substituent (R) Molecular Formula Key Features References
Target Compound 4-fluorophenyl C₂₄H₁₆FN₅O₂S Planar conformation; fluorine enhances dipole interactions and metabolic stability.
(3Z)-3-[2-(4-Ethoxyphenyl)-6-oxothiazolo-triazol-ylidene]-1-ethyl-indol-2-one 4-ethoxyphenyl C₂₅H₂₁N₅O₃S Ethoxy group increases hydrophobicity; steric bulk reduces packing efficiency.
(3Z)-1-(2-fluorobenzyl)-3-[2-(4-methoxyphenyl)-6-oxothiazolo-triazol-ylidene]-indol-2-one 4-methoxyphenyl C₂₆H₁₇FN₄O₃S Methoxy group improves solubility; 2-fluorobenzyl introduces steric hindrance.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-thiazolo-pyrimidine-6-carboxylate 4-chlorophenyl C₂₀H₁₇ClN₂O₅S Chlorine enhances electron-withdrawing effects; ester groups enable polymer compatibility.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound (σₚ = 0.06) moderately withdraws electrons, enhancing stability without excessive reactivity .
  • Electron-Donating Groups (EDGs) :
    • The 4-methoxyphenyl substituent (σₚ = -0.27) improves solubility in polar solvents but reduces crystallinity due to disrupted packing .
    • The 4-ethoxyphenyl group further increases hydrophobicity, favoring lipid membrane penetration but complicating aqueous-phase applications .

Crystallographic and Packing Behavior

  • Planarity : The target compound and its 4-fluorophenyl analog () adopt near-planar conformations, facilitating dense crystal packing via π-π interactions. In contrast, the 4-ethoxyphenyl derivative shows slight torsional distortion due to steric clashes between the ethoxy group and the thiazolo-triazol ring .
  • Hydrogen Bonding : The 6-oxo group in all analogs participates in C=O···H-N hydrogen bonds, but fluorine’s electronegativity in the target compound strengthens these interactions (bond length ~1.9 Å vs. 2.1 Å in methoxy analogs) .

Research Findings and Implications

Substituent-Driven Solubility : Methoxy and ethoxy groups improve solubility but reduce thermal stability (Tₘ of target compound = 215°C vs. 190°C for methoxy analog) .

Metabolic Stability : Fluorine in the target compound reduces CYP450-mediated metabolism, increasing half-life (t₁/₂ = 8.2 h) compared to chlorine (t₁/₂ = 4.5 h) .

Crystallographic Trends : Isostructural analogs () with fluorophenyl groups exhibit superior crystallinity (R-factor <5%) compared to bulkier substituents .

Biological Activity

The compound (3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16FN4O2SC_{20}H_{16}FN_4O_2S, with a molecular weight of approximately 396.43 g/mol. The structure features a complex arrangement of indole and thiazole moieties that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the triazole and thiazole frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), essential for DNA replication.
  • Case Studies :
    • A study reported that related compounds exhibited IC50 values against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines in the range of 1.1 μM to 2.6 μM, indicating potent anticancer activity compared to standard chemotherapy agents like doxorubicin and 5-fluorouracil .
    • Another investigation into similar thiazole derivatives found them to possess significant cytotoxicity with IC50 values lower than those of established drugs, suggesting their potential as novel anticancer agents .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Spectrum of Activity : It has been tested against various bacterial strains including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Findings :
    • In vitro studies revealed that certain derivatives displayed MIC values ranging from 0.5 mg/mL to 8.5 mg/mL against E. coli and S. aureus, outperforming standard antibiotics such as ciprofloxacin .
    • The presence of the fluorophenyl group in the structure enhances antimicrobial efficacy through increased lipophilicity and better membrane penetration.

Summary of Research Findings

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerMCF-71.1 μM
HCT-1162.6 μM
HepG21.4 μM
AntimicrobialE. coli0.5 - 8.5 mg/mL
S. aureus0.25 - 1 mg/mL

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